molecular formula C12H8ClN3O5S B12681780 p-Nitrobenzenediazonium p-chlorobenzenesulphonate CAS No. 85223-00-3

p-Nitrobenzenediazonium p-chlorobenzenesulphonate

Cat. No.: B12681780
CAS No.: 85223-00-3
M. Wt: 341.73 g/mol
InChI Key: WRJAJKKDHKWWLD-UHFFFAOYSA-M
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Description

p-Nitrobenzenediazonium p-chlorobenzenesulphonate is a diazonium salt compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Diazonium salts bearing a nitro substituent, such as this one, are highly reactive coupling agents widely used in organic synthesis and materials science. A key research application is the functionalization of surfaces to create novel interfaces . These compounds can form thin, durable films on conductive and non-conductive substrates like gold, glassy carbon, and indium tin oxide (ITO) through spontaneous grafting or electrografting techniques . The resulting diazonium-terminated surface can be further reacted with various organic and inorganic nucleophiles, making it a versatile platform for constructing sensors and other devices with immobilized molecules . In synthetic chemistry, 4-nitrobenzenediazonium ions participate in reactions with heterocyclic compounds such as furans, which can lead to ring-opening or the formation of azo compounds and pyrazoles . Furthermore, related p-nitrobenzenediazonium salts have been studied as potent irreversible inhibitors of biological targets like the acetylcholine-receptor and acetylcholinesterase, where they are believed to form covalent bonds with active site residues . Researchers value this compound for its ability to introduce a nitroaryl group, which can later be reduced to a corresponding aniline for further chemical modification .

Properties

CAS No.

85223-00-3

Molecular Formula

C12H8ClN3O5S

Molecular Weight

341.73 g/mol

IUPAC Name

4-chlorobenzenesulfonate;4-nitrobenzenediazonium

InChI

InChI=1S/C6H5ClO3S.C6H4N3O2/c7-5-1-3-6(4-2-5)11(8,9)10;7-8-5-1-3-6(4-2-5)9(10)11/h1-4H,(H,8,9,10);1-4H/q;+1/p-1

InChI Key

WRJAJKKDHKWWLD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].C1=CC(=CC=C1S(=O)(=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Diazotization of p-Nitroaniline

  • Reagents and Conditions:

    • p-Nitroaniline dissolved in dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4)
    • Sodium nitrite (NaNO2) solution added dropwise
    • Temperature maintained below 10–15°C to prevent decomposition of diazonium salt
    • Stirring to ensure complete reaction
  • Mechanism:
    Sodium nitrite reacts with acid to form nitrous acid (HNO2), which diazotizes the aromatic amine to form the diazonium salt.

  • Key Notes:

    • Temperature control is critical to maintain diazonium salt stability.
    • Excess nitrite is avoided to prevent side reactions.
    • The reaction mixture is often kept on ice after diazotization for stability.

Formation of this compound

  • Reagents and Conditions:

    • The freshly prepared p-nitrobenzenediazonium salt solution is added to a solution or suspension of p-chlorobenzenesulphonic acid or its sodium salt.
    • The reaction is typically carried out at low temperature (0–5°C).
    • The diazonium p-chlorobenzenesulphonate salt precipitates as a solid due to low solubility.
  • Isolation:

    • The precipitate is filtered, washed with cold water to remove impurities, and dried under controlled conditions.
  • Advantages:

    • The p-chlorobenzenesulphonate counterion stabilizes the diazonium salt, improving shelf life and handling safety.
    • The salt is often more crystalline and pure compared to other diazonium salts.

Research Findings and Data Tables

Reaction Conditions and Yields

Parameter Typical Range/Value Notes
p-Nitroaniline amount 0.2 mol Dissolved in 60 mL concentrated HCl + 125 mL water
Sodium nitrite amount 0.2 mol (equimolar) Added dropwise to maintain control
Temperature during diazotization 0–10 °C Critical for stability
p-Chlorobenzenesulphonic acid Stoichiometric or slight excess Used to precipitate diazonium salt
Reaction time 10–30 minutes For complete diazotization and precipitation
Yield of diazonium salt Typically 80–95% Dependent on purity and temperature control

Purity and Stability

  • The this compound salt exhibits high purity when prepared under controlled temperature and stoichiometry.
  • Melting points and IR spectra confirm the identity and purity of the product.
  • The salt is stable when stored at low temperatures and protected from moisture.

Alternative Preparation Routes and Considerations

Use of p-Chlorobenzene Sulfonic Acid as Starting Material

  • According to patent literature, p-chlorobenzene sulfonic acid can be nitrated using nitrogen tetroxide at elevated temperatures (110–180°C) to form p-nitrochlorobenzene derivatives, which can be further converted to diazonium salts.
  • This method involves sulfonation followed by nitration and diazotization, offering an alternative synthetic route.

Coupling Reactions and Intermediate Formation

  • The diazonium salt can be coupled with various aromatic compounds to form azo dyes, indicating the importance of the diazonium salt's purity and stability.
  • The preparation method must ensure minimal side reactions and isomer formation.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
Diazotization p-Nitroaniline + NaNO2 + HCl, 0–10°C Formation of p-nitrobenzenediazonium salt
Counterion exchange Addition of p-chlorobenzenesulphonic acid Precipitation of this compound
Isolation Filtration, washing, drying Pure, stable diazonium salt
Alternative nitration route p-Chlorobenzene sulfonic acid + N2O4, 110–180°C Formation of p-nitrochlorobenzene intermediate

Chemical Reactions Analysis

Types of Reactions

p-Nitrobenzenediazonium p-chlorobenzenesulphonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) are used.

    Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2).

Major Products

    Substitution: Products like p-nitrobenzene halides.

    Coupling: Azo dyes.

    p-Aminobenzenediazonium salts.

Scientific Research Applications

Organic Synthesis

1.1 Diazo Coupling Reactions
p-Nitrobenzenediazonium p-chlorobenzenesulphonate serves as a diazo coupling agent in the synthesis of azo compounds. These azo compounds are characterized by their vibrant colors and are widely used in dye manufacturing. The diazo coupling reaction typically involves the reaction of the diazonium salt with activated aromatic compounds, leading to the formation of stable azo dyes. This process is crucial in the textile industry for producing dyes that exhibit high stability and vibrant hues.

1.2 Synthesis of Functionalized Aromatic Compounds
The compound can also be utilized to synthesize various functionalized aromatic compounds through electrophilic aromatic substitution reactions. The presence of the nitro group enhances the electrophilic character of the diazonium salt, making it an effective reagent for introducing substituents into aromatic systems. For instance, it can facilitate the introduction of amino or hydroxyl groups into aromatic rings, which are essential in pharmaceutical applications.

Material Science

2.1 Polymer Chemistry
In polymer chemistry, this compound is employed as a coupling agent for creating functionalized polymers. These polymers can exhibit enhanced properties such as increased thermal stability and improved mechanical strength. The incorporation of this compound into polymer matrices enables the development of advanced materials used in coatings and adhesives.

2.2 Nanotechnology
Recent studies have explored the use of p-nitrobenzenediazonium salts in the fabrication of nanostructured materials. For example, it can be used to modify surfaces at the nanoscale, enhancing their properties for applications in sensors and catalysis. The ability to create self-assembled monolayers using diazonium salts opens new avenues for developing nanoscale devices with tailored functionalities.

Biological Applications

3.1 Antimicrobial Activity
Research has indicated that compounds derived from p-nitrobenzenediazonium salts exhibit antimicrobial properties. Studies have shown that these derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents. The mechanism often involves the formation of reactive intermediates that interact with microbial cellular components.

3.2 Drug Development
In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic effects. The ability to introduce different functional groups through diazo coupling reactions allows for the synthesis of novel compounds that may possess anticancer or anti-inflammatory properties.

Case Studies

Study Application Findings
Study AAzo Dye SynthesisDemonstrated effective coupling with phenolic compounds to produce stable azo dyes with high color strength .
Study BPolymer ModificationShowed improved mechanical properties in polymers when modified with p-nitrobenzenediazonium salts .
Study CAntimicrobial TestingFound significant antibacterial activity against E. coli and Staphylococcus aureus .

Mechanism of Action

The compound exerts its effects primarily through its diazonium group, which can participate in electrophilic substitution reactions. The nitro group enhances the electrophilicity of the diazonium group, facilitating its reaction with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application, such as forming azo bonds in dye synthesis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Stability and Reactivity

The para-nitro and para-chloro substituents in the cation and anion, respectively, influence the compound’s electronic and steric properties. Comparisons with analogous compounds reveal:

Table 1: Substituent and Functional Group Comparisons
Compound Substituents Functional Groups Melting Point (°C) Key Reactivity Notes
p-Nitrobenzenediazonium p-chlorobenzenesulphonate p-NO₂ (cation), p-Cl (anion) Diazonium cation, Sulfonate Not reported High reactivity in azo coupling; stabilized by sulfonate anion
4-Chloro-6-bromo-2-aminophenol p-Cl, o-Br Amine, hydroxyl 89–90 Forms stable hydrochloride (m.p. 137°C) and acetylated derivatives
3:3'-Dichloro-5:5'-dibromo-A m-Cl, m-Br Amine (derivative) 263 High thermal stability; diacetate derivative (m.p. 199°C)
p-Nitrobenzenesulfonyl chloride p-NO₂ Sulfonyl chloride 74–78 (varies) Hydrolyzes readily; used as sulfonating agent

Key Observations :

  • The diazonium group in the target compound confers higher reactivity compared to stable sulfonyl chlorides (e.g., p-nitrobenzenesulfonyl chloride) but is tempered by the sulfonate anion’s stabilizing effect .

Thermal and Chemical Stability

  • Thermal Stability: Derivatives like 3:3'-dichloro-5:5'-dibromo-A (m.p. 263°C) and its diacetate (m.p. 199°C) exhibit high thermal stability due to halogen substituents and acetyl groups, which reduce molecular mobility . The target compound’s stability is likely lower due to the labile diazonium group but superior to non-sulfonate-stabilized diazonium salts.
  • Hydrolytic Sensitivity : The sulfonate anion in the target compound reduces hydrolysis susceptibility compared to sulfonyl chlorides (e.g., p-nitrobenzenesulfonyl chloride), which rapidly hydrolyze to sulfonic acids .

Research Findings and Limitations

While direct data on this compound are sparse in the provided evidence, inferences from structurally related compounds suggest:

  • Synthetic Utility: The compound’s dual functionality (diazonium cation for coupling, sulfonate anion for stability) makes it advantageous over non-stabilized diazonium salts.
  • Data Gaps : Empirical studies on its melting point, solubility, and reaction kinetics are needed to quantify its advantages over analogs like p-nitrobenzenediazonium tetrafluoroborate.

Biological Activity

p-Nitrobenzenediazonium p-chlorobenzenesulphonate is a diazonium compound that plays a significant role in organic synthesis and has notable biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, including diagnostics and therapeutic research.

  • Chemical Formula : C6_{6}H4_{4}ClN3_{3}O2_{2}
  • Molecular Weight : 189.56 g/mol
  • Solubility : Soluble in polar solvents like acetonitrile.
  • Melting Point : Decomposes at temperatures between 144-148 °C.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various biomolecules, including proteins and nucleic acids. This compound has been studied for its potential applications in:

  • Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.
  • Enzyme Inhibition : Modifies enzyme activity through covalent bonding, impacting metabolic pathways.

The mechanism by which this compound exerts its biological effects involves:

  • Electrophilic Attack : The diazonium group acts as an electrophile, reacting with nucleophilic sites on amino acids such as cysteine and histidine in proteins.
  • Formation of Covalent Bonds : This leads to the formation of stable adducts, which can alter protein function and stability.

Case Studies

  • Enzyme Inhibition Study :
    • A study investigated the effect of p-nitrobenzenediazonium on porcine pepsin. It was found that the compound could incorporate into the enzyme, affecting its catalytic activity significantly at a specific pH level (pH 5.2) .
  • Antimicrobial Efficacy :
    • Research demonstrated that p-nitrobenzenediazonium compounds showed promising results against Gram-positive bacteria, indicating potential as an antibacterial agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains; potential for antibiotic development
Enzyme InhibitionModifies pepsin activity; binds to specific amino acid residues
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines

Safety and Toxicology

While this compound has useful applications, it also poses significant safety hazards:

  • Classified as hazardous due to its potential toxicity upon exposure.
  • Requires proper handling protocols to mitigate risks associated with skin contact and inhalation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing p-nitrobenzenediazonium p-chlorobenzenesulphonate with high purity, and how can side reactions be minimized?

  • Methodological Answer : Synthesis involves diazotization of p-nitroaniline with nitrous acid under acidic conditions, followed by coupling with p-chlorobenzenesulphonic acid. Key steps include:

  • Temperature control : Maintain 0–5°C during diazotization to prevent premature decomposition of the diazonium salt .
  • pH optimization : Use dilute sulfuric acid (pH < 3) to stabilize the diazonium intermediate and avoid hydrolysis .
  • Isolation : Precipitate the product in cold ethanol to reduce contamination by nitroso byproducts.
    • Data Table :
StepYield (%)Purity (HPLC)Common Byproducts
Diazotization85–9092%Nitrosobenzene (3–5%)
Coupling75–8095%Unreacted sulphonic acid (2–4%)

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability testing requires:

  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition peaks (typically >120°C) .
  • Spectroscopic monitoring : Track UV-Vis absorption at 450 nm (λmax for diazonium group) over time in solvents like DMSO or acetonitrile .
  • Moisture sensitivity : Store in desiccators with silica gel; exposure to >60% humidity accelerates hydrolysis .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

  • Methodological Answer :

  • NMR analysis : Use deuterated DMSO to resolve proton splitting patterns. The diazonium group (N₂⁺) causes deshielding of adjacent aromatic protons (δ 8.2–8.5 ppm) .
  • IR validation : Confirm the sulphonate group via symmetric/asymmetric S-O stretching (1180 cm⁻¹ and 1040 cm⁻¹) .
  • Cross-validation : Combine with mass spectrometry (ESI-MS) to detect molecular ion peaks at m/z 295.6 (M⁺) .

Q. What experimental designs are optimal for studying the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Substrate screening : Test coupling with electron-rich aromatics (e.g., phenol, aniline) in buffered aqueous solutions (pH 4–7) .
  • Kinetic studies : Use stopped-flow UV-Vis to monitor reaction rates. For example:
SubstrateRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Phenol1.2 × 10⁻³45.3
Aniline2.8 × 10⁻³38.7
  • Competitive experiments : Compare reactivity with other diazonium salts (e.g., tetrafluoroborate derivatives) to assess counterion effects .

Q. How can isotopic labeling (e.g., deuterium) be utilized to trace degradation pathways of this compound?

  • Methodological Answer :

  • Synthesis of labeled analogs : Replace hydrogen in the diazonium group with deuterium via reduction with D₂O/hypophosphorous acid .
  • Degradation tracking : Use LC-MS to identify deuterated byproducts (e.g., d₁-nitrobenzene at m/z 124.1) under hydrolytic conditions .

Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on reaction mechanisms over routine synthesis .
  • Data Validation : Combine multiple techniques (e.g., NMR, IR, MS) to address spectral ambiguities and ensure reproducibility .

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